molecular formula C8H13N3O2 B2668928 Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate CAS No. 1864856-02-9

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate

Cat. No.: B2668928
CAS No.: 1864856-02-9
M. Wt: 183.211
InChI Key: UQUKPKIQSQJTMU-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate is a chemical scaffold of significant interest in medicinal and agrochemical research. The 5-aminopyrazole-4-carboxylate core is a privileged structure in drug discovery, known for its versatility as a building block for synthesizing biologically active molecules . While research on the specific isopropyl derivative is emerging, closely related analogues have demonstrated potent herbicidal activity by functioning as transketolase (TKL) inhibitors, a promising target for weed control . For instance, certain propionamide-methylpyrazole carboxylates have shown superior post-emergence herbicidal inhibition compared to commercial controls like mesotrione . In pharmaceutical chemistry, this structural motif is frequently explored for its kinase-inhibiting properties. Similar 5-amino-4-carbamoyl-pyrazole compounds are being investigated as selective and irreversible kinase inhibitors for oncology targets , and other pyrazole derivatives have been developed into orally available and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors with demonstrated antitumor activity . The molecular flexibility of the 5-aminopyrazole-4-carboxylate scaffold allows for extensive structural diversification, making it a valuable template for developing novel therapeutic and agrochemical agents through multicomponent reactions and other synthetic strategies .

Properties

IUPAC Name

methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(2)11-7(9)6(4-10-11)8(12)13-3/h4-5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUKPKIQSQJTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864856-02-9
Record name methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-amino-1-propan-2-ylpyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This can lead to the disruption of key biochemical pathways, resulting in the desired therapeutic effects. The compound’s ability to interact with various molecular targets makes it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 1-Position Ester Group
Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate C₉H₁₃N₃O₂ 211.22 Propan-2-yl Methyl
Methyl 5-amino-1-(2-pyrimidinyl)pyrazole-4-carboxylate C₉H₉N₅O₂ 219.20 Pyrimidin-2-yl Methyl
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate C₁₄H₁₄N₄O₂S 302.35 4-Methylbenzothiazol-2-yl Ethyl

Key Observations :

  • The pyrimidin-2-yl group () introduces aromaticity and hydrogen-bonding capability, which may improve crystallinity and binding affinity in biological systems. The 4-methylbenzothiazol-2-yl group () adds a sulfur atom and fused aromatic ring, increasing molecular weight and electron-withdrawing character, which could influence redox activity or interaction with thiol-containing proteins.

    Biological Activity

    Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    This compound has the molecular formula C8H13N3O2C_8H_{13}N_3O_2 and features a pyrazole ring, which is known for its role in various biological activities. The presence of an amino group and a carboxylate moiety contributes to its chemical reactivity and potential interactions with biological targets.

    The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, thus preventing substrate interaction and disrupting biochemical pathways. This property makes it a valuable candidate in drug discovery, particularly for diseases related to inflammation and cancer.

    Biological Activities

    Research indicates that this compound exhibits several biological activities:

    • Antimicrobial Properties : The compound has shown potential against various bacterial strains, making it a candidate for developing new antimicrobial agents.
    • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation .
    • Anticancer Activity : Preliminary investigations have indicated that derivatives of pyrazole compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

    Case Studies

    • Inhibition of PI3Kδ : A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, as selective inhibitors of the PI3Kδ pathway, which is crucial in various cancers. The compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity .
    • Cell Cycle Arrest : Research on related pyrazole compounds showed that they could induce cell cycle arrest at the G2/M phase in cancer cells, suggesting a mechanism for their anticancer activity. This effect is attributed to their ability to inhibit tubulin polymerization .
    • Inflammation Modulation : In vitro studies demonstrated that this compound could inhibit the release of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, highlighting its potential as an anti-inflammatory agent .

    Data Table: Summary of Biological Activities

    Activity Effect Reference
    AntimicrobialInhibition of bacterial growth
    Anti-inflammatoryReduction in cytokine release
    AnticancerInhibition of cell proliferation
    Enzyme InhibitionTargeting PI3Kδ

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